molecular formula C7H4BrN3O4 B3049377 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid CAS No. 20419-73-2

7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid

Cat. No. B3049377
CAS RN: 20419-73-2
M. Wt: 274.03 g/mol
InChI Key: MPSCPTHDTTWEMR-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrolopyrimidine derivative that has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid will be discussed in

Mechanism Of Action

The mechanism of action of 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. Additionally, it has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid has been found to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, which is a process of halting the cell cycle to prevent the proliferation of cancer cells. Additionally, it has been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for the growth and metastasis of tumors. Furthermore, it has been found to modulate the immune response, which is important for the prevention and treatment of viral infections.

Advantages And Limitations For Lab Experiments

7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum activity against cancer cells, viruses, and bacteria. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells and viruses. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. Furthermore, its synthesis requires specialized equipment and expertise, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid. One of the directions is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, its potential applications in combination therapy with other anticancer, antiviral, and antibacterial agents should be investigated. Finally, its pharmacokinetics and pharmacodynamics should be studied to determine its safety and efficacy in vivo.
Conclusion
In conclusion, 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid is a promising compound that has potential applications in the field of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.

Scientific Research Applications

7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. The antibacterial activity of 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid has also been investigated, and it has been found to be effective against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

7-bromo-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O4/c8-1-2-4(9-3(1)6(13)14)5(12)11-7(15)10-2/h9H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSCPTHDTTWEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174365
Record name 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid

CAS RN

20419-73-2
Record name 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid

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